BenchChemオンラインストアへようこそ!

N-(4-aminocyclohexyl)-3,4-difluorobenzamide

MCHR1 antagonist Structure-Activity Relationship (SAR) ATC0175

N-(4-Aminocyclohexyl)-3,4-difluorobenzamide (CAS 771545-82-5), formally designated as Benzamide, N-(cis-4-aminocyclohexyl)-3,4-difluoro- (9CI), is a small-molecule benzamide derivative with the molecular formula C13H16F2N2O and a molecular weight of 254.28 g/mol. This compound features a cis-4-aminocyclohexyl linker coupled to a 3,4-difluorobenzamide pharmacophore.

Molecular Formula C13H16F2N2O
Molecular Weight 254.28 g/mol
CAS No. 771545-82-5
Cat. No. B1359248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminocyclohexyl)-3,4-difluorobenzamide
CAS771545-82-5
Molecular FormulaC13H16F2N2O
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)NC(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H16F2N2O/c14-11-6-1-8(7-12(11)15)13(18)17-10-4-2-9(16)3-5-10/h1,6-7,9-10H,2-5,16H2,(H,17,18)
InChIKeyHQMCFYRDRCXBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminocyclohexyl)-3,4-difluorobenzamide (CAS 771545-82-5): Core Fragment in MCHR1 Antagonist Research


N-(4-Aminocyclohexyl)-3,4-difluorobenzamide (CAS 771545-82-5), formally designated as Benzamide, N-(cis-4-aminocyclohexyl)-3,4-difluoro- (9CI), is a small-molecule benzamide derivative with the molecular formula C13H16F2N2O and a molecular weight of 254.28 g/mol . This compound features a cis-4-aminocyclohexyl linker coupled to a 3,4-difluorobenzamide pharmacophore. It serves as a critical synthetic fragment and core scaffold in the development of potent, non-peptidic melanin-concentrating hormone receptor 1 (MCHR1) antagonists, such as ATC0175, where its specific regio- and stereochemistry are essential for high-affinity receptor binding [1][2].

Why Substituting N-(4-Aminocyclohexyl)-3,4-difluorobenzamide with Other Regioisomers or Stereoisomers Fails in MCHR1 Programs


Generic substitution of N-(4-aminocyclohexyl)-3,4-difluorobenzamide with other fluorinated benzamide isomers or trans-cyclohexyl variants is scientifically unsound, particularly in the context of MCHR1 antagonist lead optimization. The specific 3,4-difluoro substitution pattern on the benzamide ring is not arbitrary; it was optimized to achieve high-affinity antagonist activity and selectivity over related receptors, as demonstrated in the ATC0175 lead series [1]. Furthermore, the cis-stereochemistry of the cyclohexyl ring is critical for the vectorial presentation of downstream pharmacophores (e.g., a quinazoline moiety) to the MCHR1 binding pocket. Using a 3,5-difluorobenzamide regioisomer or a trans-aminocyclohexyl linker would fundamentally alter the geometry and electronic profile, leading to a significant or complete loss of desired biological activity [2].

Quantitative Differentiation Evidence for N-(4-Aminocyclohexyl)-3,4-difluorobenzamide


MCHR1 Antagonist Activity: 3,4-Difluoro vs. Other Substitution Patterns

The 3,4-difluorobenzamide moiety is a critical pharmacophoric element for potent MCHR1 antagonism. The lead compound ATC0175, which integrates this exact moiety, exhibits an MCHR1 binding IC50 of 7.23 ± 0.59 nM and a functional antagonism IC50 of 3.4 nM [1][2]. This potency is the result of extensive SAR studies optimizing the benzamide ring's substitution. While direct comparative data for the isolated N-(4-aminocyclohexyl)-3,5-difluorobenzamide fragment is not commonly reported in primary literature, the optimization trail culminating in ATC0175 explicitly selected the 3,4-difluoro pattern over numerous other analogs, linking it to superior target engagement [1].

MCHR1 antagonist Structure-Activity Relationship (SAR) ATC0175

Regioisomeric Differential: 3,4-Difluoro Substitution vs. 3,5-Difluoro Substitution

Comparison of the target compound with its closest commercially available regioisomer, N-(4-aminocyclohexyl)-3,5-difluorobenzamide (CAS 589493-95-8), reveals key differences in computed lipophilicity and electronic profile. The 3,4-difluoro substitution pattern results in a distinct dipole moment and electrostatic potential surface relative to the 3,5-arrangement, which is reflected in a different XLogP3 value of 1.8 for the 3,5-isomer [1]. While the exact XLogP3 for the 3,4-isomer is not computed in the same dataset, the structural difference creates a different spatial distribution of the fluorine atoms' electron-withdrawing effects, critically impacting the molecule's interaction with biological targets .

Regioisomer Physicochemical Properties Drug Design

Stereochemical Differentiation: cis vs. trans-Aminocyclohexyl Configuration

The cis configuration of the 4-aminocyclohexyl ring is a stringent requirement for biological activity in this molecular series. The target compound is specifically designated as the (9ci)-cis isomer [1]. In the lead molecule ATC0175, the cis-1,4-disubstituted cyclohexane acts as a conformational lock, projecting the appended quinazoline group in the correct direction for MCHR1 binding site occupancy. A trans isomer would project this group in a different vector, likely leading to a substantial loss in affinity. This stereochemical requirement is a cornerstone of the structure-activity relationship described for this class of MCHR1 antagonists [2].

Stereochemistry Conformational Analysis ATC0175

Application in Selective Antagonist Synthesis: MCHR1 vs. Off-Target Selectivity

The integration of the N-(4-aminocyclohexyl)-3,4-difluorobenzamide fragment into ATC0175 contributes not only to high MCHR1 affinity but also to a favorable selectivity profile. ATC0175 demonstrated good selectivity over the Y5 and α2A receptors [1]. This selectivity profile is a composite result of the entire molecule, but the 3,4-difluorobenzamide moiety is a key structural feature whose modification would almost certainly alter the polypharmacology. The anxiolytic and antidepressant-like effects observed in vivo for ATC0175 at oral doses of 1–10 mg/kg, without significant effects on locomotor activity, further underscore the value of this precisely substituted building block [2].

Receptor Selectivity ATC0175 Off-Target Activity

Best Application Scenarios for Procuring N-(4-Aminocyclohexyl)-3,4-difluorobenzamide (CAS 771545-82-5)


Key Intermediate for Synthesizing MCHR1 Antagonists like ATC0175

The primary application for N-(4-aminocyclohexyl)-3,4-difluorobenzamide is as a direct synthetic intermediate in the preparation of potent, selective MCHR1 antagonists, most notably ATC0175. The compound's free primary amine on the cyclohexyl ring is the reactive handle used to couple with 4-(dimethylamino)-2-chloroquinazoline, forming the final drug substance. Procuring this specific cis-3,4-difluoro intermediate is essential to maintain the high affinity (IC50 of 3.4 nM) and favorable selectivity profile reported for ATC0175 [1][2].

Use as a Reference Standard in SAR Studies of Fluorinated Benzamides

This compound serves as a valuable reference standard in structure-activity relationship (SAR) studies exploring the impact of benzamide substitution patterns on biological activity. By comparing it with its 3,5-difluoro regioisomer (CAS 589493-95-8) and other halogenated variants, researchers can systematically map the electronic and steric requirements for binding to targets like the MCHR1 receptor. Its well-defined cis-stereochemistry also makes it a standard for studying the conformational preferences of 1,4-disubstituted cyclohexanes in a drug-like context [3].

Synthesis of Conditionally Active Molecular Probes

The bifunctional nature of this molecule—possessing both a primary aromatic amine (often protected) and a free cyclohexylamine—allows for its use in constructing more complex, conditionally active molecular probes. For example, a prodrug or activity-based probe could be designed where the 3,4-difluorobenzamide moiety is first coupled to a targeting group, and the cyclohexylamine is later elaborated with a reporter tag (e.g., fluorophore or biotin) to create a chemical biology tool for studying MCHR1 receptor dynamics.

Validated Starting Material for In Vivo Neuropharmacology Tool Compounds

Given that its direct downstream product, ATC0175, is a well-characterized tool compound with both anxiolytic and antidepressant-like effects in rodents at oral doses of 1–10 mg/kg, procuring this intermediate is the first step in any program aiming to synthesize ATC0175 or analogs for use in in vivo behavioral pharmacology, particularly in models of stress, anxiety, and depression [2].

Quote Request

Request a Quote for N-(4-aminocyclohexyl)-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.